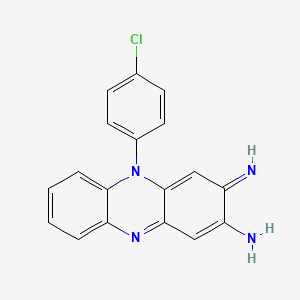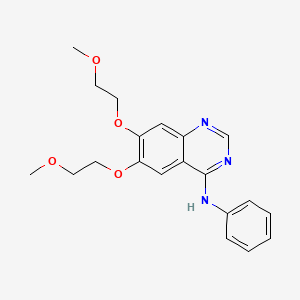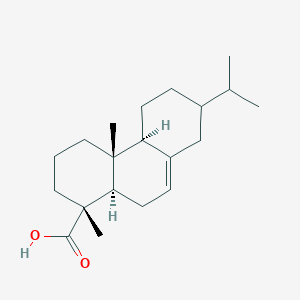![molecular formula C₁₅H₁₆N₂ B1144716 10,11-Dihydro-5-methyl-5H-dibenz[b,f]azepin-10-amine CAS No. 21808-11-7](/img/structure/B1144716.png)
10,11-Dihydro-5-methyl-5H-dibenz[b,f]azepin-10-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10,11-Dihydro-5-methyl-5H-dibenz[b,f]azepin-10-amine is a tricyclic compound with a seven-membered ring structure It is known for its applications in various fields, including chemistry, biology, and medicine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 10,11-Dihydro-5-methyl-5H-dibenz[b,f]azepin-10-amine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 10,11-dihydro-5H-dibenzo[b,f]azepine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
10,11-Dihydro-5-methyl-5H-dibenz[b,f]azepin-10-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its reduced forms.
Substitution: The compound can undergo substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: N-oxides of the compound.
Reduction: Reduced forms with altered oxidation states.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
10,11-Dihydro-5-methyl-5H-dibenz[b,f]azepin-10-amine has several scientific research applications:
Chemistry: Used as a starting material for the synthesis of more complex molecules and as an intermediate in organic synthesis.
Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of materials for organic light-emitting diodes (OLEDs) and other electronic applications
Wirkmechanismus
The mechanism of action of 10,11-Dihydro-5-methyl-5H-dibenz[b,f]azepin-10-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with neurotransmitter receptors, enzymes, and ion channels.
Pathways Involved: It can modulate signaling pathways related to neurotransmission, oxidative stress, and cellular metabolism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
10,11-Dihydro-5H-dibenzo[b,f]azepine: A structurally related compound used as an intermediate in organic synthesis.
Desipramine: A tricyclic antidepressant with a similar core structure but different functional groups.
Oxcarbazepine: An anticonvulsant with a dibenzoazepine core, used in the treatment of epilepsy
Uniqueness
10,11-Dihydro-5-methyl-5H-dibenz[b,f]azepin-10-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
21808-11-7 |
|---|---|
Molekularformel |
C₁₅H₁₆N₂ |
Molekulargewicht |
224.3 |
Synonyme |
5-Methyl-10-amino-10,11-dihydrodibenzo[b,f]azepine; _x000B_RP 19148; 10-Amino-10,11-dihydro-5-methyl-5H-dibenz[b,f]azepine; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 2-(6-(acetamidomethyl)-5-oxo-2,3-dihydro-5H-spiro[indolizine-1,2'-[1,3]dioxolan]-7-yl)propanoate](/img/structure/B1144633.png)

![Ethyl 2-(6-cyano-5-oxo-2,3-dihydro-5H-spiro[indolizine-1,2'-[1,3]dioxolan]-7-yl)propanoate](/img/structure/B1144636.png)



